1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-9-7-18(8-10-19)24-15-17(13-20(24)25)14-23-21(26)22-12-11-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHFAKWHDZFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone derivative with phenethyl isocyanate to yield the desired urea compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, reduced pyrrolidinone compounds, and substituted urea derivatives.
Scientific Research Applications
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone-Based Ureas
a) 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3)
- Structural Differences : The ethoxyphenyl group replaces the phenethylurea moiety, simplifying the structure.
- The absence of the phenethyl chain may reduce steric bulk, affecting target binding .
b) ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl Derivatives
- Example: 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Structural Differences: A 1,2,4-oxadiazole ring replaces the 5-oxopyrrolidinone core. The trifluoromethylphenyl group introduces strong electron-withdrawing effects.
- Implications : Oxadiazoles improve metabolic stability and may enhance binding to hydrophobic pockets in enzymes or receptors .
Urea/Thiourea Derivatives with Varied Substitutions
a) Brassinin Analogs (e.g., K1, K124)
- Structural Differences : Thiourea replaces urea, and indole or substituted phenyl groups are present.
- Implications : Thioureas exhibit stronger hydrogen-bonding capacity but lower hydrolytic stability. Indole moieties may confer anticancer activity via DNA intercalation or kinase inhibition .
b) 1-Methyl-3-(5-nitropyridin-2-yl)urea Derivatives
- Example: Compound 3 (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea
- Structural Differences: A triazinan-dione core replaces pyrrolidinone, and a nitro-pyridinyl group is present.
- Triazinan-dione cores may influence conformational flexibility .
Aromatic Substituent Variations
- 4-Methoxyphenyl vs. 4-Trifluoromethylphenyl :
- Phenethyl Chain vs. Simple Phenyl Groups :
Comparative Structural and Functional Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s phenethylurea chain may require multi-step synthesis compared to simpler analogs like CAS: 877640-52-3 .
- Biological Relevance : Urea derivatives with extended hydrophobic chains (e.g., phenethyl) show improved penetration across lipid bilayers, as seen in kinase inhibitors .
- Unresolved Questions: The impact of the pyrrolidinone ring’s conformation (e.g., chair vs. boat) on target binding remains unstudied. Comparative crystallographic data (e.g., using SHELX ) could clarify this.
Biological Activity
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound that falls within the category of urea derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound features a pyrrolidinone ring, a methoxyphenyl group, and a phenethyl moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, thereby influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that related urea derivatives can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in preclinical models. It appears to reduce inflammation by:
- Inhibiting Pro-inflammatory Cytokines : Lowering levels of cytokines such as TNF-alpha and IL-6.
- Blocking COX Enzymes : Reducing the synthesis of prostaglandins involved in inflammation.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Urea Derivatives : A study published in the Journal of Medicinal Chemistry explored various urea derivatives for their anticancer activity. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines .
- Inflammation Model : In an animal model of arthritis, a related compound demonstrated a marked reduction in paw swelling and joint inflammation, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis
A comparison with other similar compounds reveals distinct differences in biological activity based on structural variations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | Hydroxy group instead of methoxy | Increased solubility but lower potency |
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea | Position change of the tolyl group | Altered receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
